![molecular formula C36H33N5O2 B610383 (2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]-6-purinyl]amino]-3-phenyl-1-propanol CAS No. 944328-88-5](/img/structure/B610383.png)
(2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]-6-purinyl]amino]-3-phenyl-1-propanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Dopamine Receptor Ligands
- The compound has been studied as a dopamine receptor ligand, showing affinity and selectivity for the D1 receptor. This indicates potential central nervous system applications, specifically in the modulation of dopamine-related activities (Claudi et al., 1996).
Synthesis and Characterization Studies
- Research has focused on the synthesis and characterization of related compounds, highlighting the chemical versatility and potential for diverse biological activities (Button & Gossage, 2003).
Anti-inflammatory Activities
- Some studies have identified compounds structurally related to (2S)-2-[[2-(2,3-Dihydro-1H-Inden-5-Yloxy)-9-[(4-Phenylphenyl)Methyl]-6-Purinyl]Amino]-3-Phenyl-1-Propanol with anti-inflammatory activities, suggesting potential therapeutic applications in this area (Ren et al., 2021).
PPARgamma Agonism
- The compound's structural analogs have been explored as PPARgamma agonists, indicating its relevance in metabolic disorders and diabetes treatment (Collins et al., 1998).
Synthetic Studies
- Research has also delved into the synthetic aspects of related compounds, providing insights into the compound's chemical properties and potential for modification (SuamiTetsuo et al., 1956).
D2-like Dopamine Receptor Agonists
- Similar compounds have been synthesized and characterized as D2-like dopamine receptor agonists, which could be significant in treating neurological disorders (Di Stefano et al., 2005).
Forensic Analysis
- The compound's relatives have been identified in forensic analysis, especially in the context of synthetic by-products, pointing to its importance in forensic chemistry (Power et al., 2017).
Antimalarial Activity
- Structurally related compounds have shown antimalarial activity, indicating potential applications in antimalarial drug development (Werbel et al., 1986).
Mécanisme D'action
Target of Action
QS11, also known as (2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]-6-purinyl]amino]-3-phenyl-1-propanol, primarily targets ARFGAP1 (ADP-ribosylation factor GTPase-activating protein 1) . ARFGAP1 is a protein that promotes the hydrolysis of ARF1-bound GTP, which is required in membrane trafficking and vesicle transport .
Mode of Action
QS11 acts as an inhibitor of ARFGAP1 . It binds to ARFGAP1 and inhibits its function . This inhibition modulates the levels of ARF-GTP, which in turn affects protein trafficking .
Biochemical Pathways
The primary biochemical pathway affected by QS11 is the Wnt/β-catenin signaling pathway . By inhibiting ARFGAP1, QS11 modulates this pathway, leading to an upregulation of β-catenin nuclear translocation . This modulation of the Wnt/β-catenin signaling pathway has downstream effects on cell fate and behavior during embryogenesis, adult tissue homeostasis, and regeneration .
Result of Action
The inhibition of ARFGAP1 by QS11 and the subsequent modulation of the Wnt/β-catenin signaling pathway result in several cellular effects. In vitro, QS11 has shown potent Wnt Synergist activity with little cytotoxicity in HEK293 cells and human primary fibroblast cells . It also reduces the in vitro migration of metastatic human breast cancer cells that overexpress ARFGAP1 .
Action Environment
It is known that the efficacy of qs11 can be enhanced in the presence of wnt-3a conditioned medium .
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]purin-6-yl]amino]-3-phenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H33N5O2/c42-23-31(20-25-8-3-1-4-9-25)38-34-33-35(40-36(39-34)43-32-19-18-28-12-7-13-30(28)21-32)41(24-37-33)22-26-14-16-29(17-15-26)27-10-5-2-6-11-27/h1-6,8-11,14-19,21,24,31,42H,7,12-13,20,22-23H2,(H,38,39,40)/t31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKZLKDGUQWMSX-HKBQPEDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=NC(=C4C(=N3)N(C=N4)CC5=CC=C(C=C5)C6=CC=CC=C6)NC(CC7=CC=CC=C7)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=NC(=C4C(=N3)N(C=N4)CC5=CC=C(C=C5)C6=CC=CC=C6)N[C@@H](CC7=CC=CC=C7)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H33N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655225 | |
Record name | (2S)-2-({9-[([1,1'-Biphenyl]-4-yl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)oxy]-9H-purin-6-yl}amino)-3-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((9-([1,1'-biphenyl]-4-ylmethyl)-2-((2,3-dihydro-1H-inden-5-yl)oxy)-9H-purin-6-yl)amino)-3-phenylpropan-1-ol | |
CAS RN |
944328-88-5 | |
Record name | (2S)-2-({9-[([1,1'-Biphenyl]-4-yl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)oxy]-9H-purin-6-yl}amino)-3-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of QS11?
A1: QS11 has been identified as an inhibitor of ADP-ribosylation factor GTPase-activating protein 1 (ARFGAP1). [, ]
Q2: How does QS11's inhibition of ARFGAP1 impact cellular processes?
A2: By inhibiting ARFGAP1, QS11 is believed to modulate protein trafficking. This is supported by its ability to affect the association of perilipin-2 with cytosolic lipid droplets. [] Additionally, QS11's impact on ARFGAP1 influences the Wnt/β-catenin signaling pathway. [, ]
Q3: What is the significance of the Wnt/β-catenin signaling pathway in cellular function?
A3: The Wnt/β-catenin signaling pathway plays a crucial role in regulating cell fate, behavior, and development. Dysregulation of this pathway has been implicated in various diseases, including cancer and neurodegenerative disorders. [, ]
Q4: How does QS11's modulation of the Wnt/β-catenin pathway manifest in cellular responses?
A4: Studies have shown that QS11 can synergize with Wnt-3a ligand, leading to enhanced activation of Wnt/β-catenin signal transduction. [, ] This synergistic effect has been observed to promote the differentiation of embryonic stem cells towards Flk-1 expressing vascular progenitors. []
Q5: What is the molecular formula and weight of QS11?
A5: While the provided text doesn't explicitly state the molecular formula and weight of QS11, it does mention its full chemical name: (2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]-6-purinyl]amino]-3-phenyl-1-propanol. This information can be used to calculate the molecular formula and weight.
Q6: Is there any spectroscopic data available for QS11?
A6: The provided research excerpts do not offer specific spectroscopic data for QS11.
Q7: Have any studies explored the structure-activity relationship (SAR) of QS11?
A7: Yes, there have been studies specifically designed to investigate the SAR of QS11. [] These studies aim to understand how modifications to the chemical structure of QS11 affect its activity, potency, and selectivity.
Q8: What in vitro models have been used to study the effects of QS11?
A8: QS11 has been investigated in various in vitro models, including cell-based assays utilizing mouse embryonic stem cells (mES) and HC11 mouse mammary epithelial cells. [, ]
Q9: Has QS11 demonstrated efficacy in any in vivo models?
A9: Yes, QS11 has shown promising results in preclinical in vivo studies. For instance, it exhibited anticonvulsant activity in rodent models of seizures. []
Q10: What is known about the pharmacokinetic profile of QS11?
A10: Preclinical studies have provided insights into the pharmacokinetic properties of QS11. One study reported that QS11 reached a maximum plasma concentration (Cmax) of 0.315 ± 0.011 µg/mL at a Tmax of 2.0 ± 0.13 hours after administration in an in vivo model. The study also reported an area under the curve (AUC0-∞) value of 4.591 ± 0.163 µg/ml x h and an elimination half-life (T1/2) of 6.28 ± 0.71 hours. []
Q11: Has QS11 been investigated for any therapeutic applications beyond those mentioned?
A11: While most research on QS11 has focused on its potential in regenerative medicine and as an anticonvulsant, there are indications it may have other applications. For example, one study suggested its potential use in inhibiting the growth of ARFGAP overexpressing breast cancer cells due to its ARFGAP inhibitory properties. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.